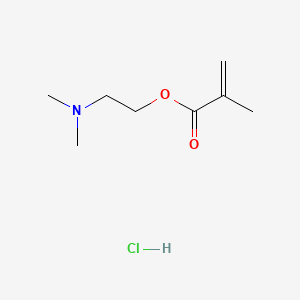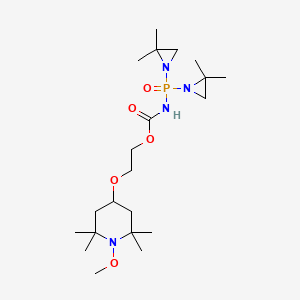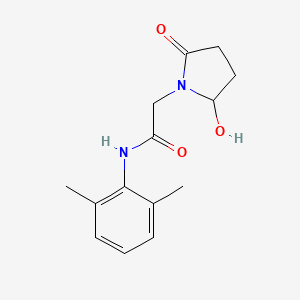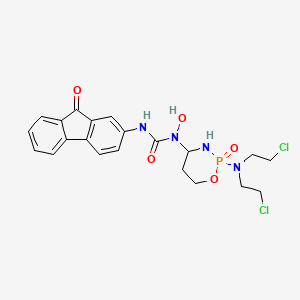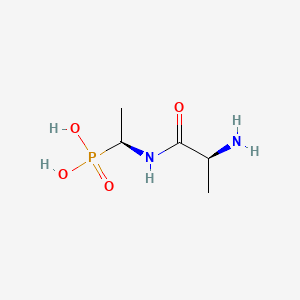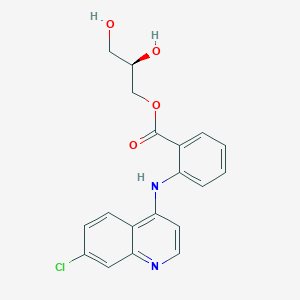
Glafenine, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glafenine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for pain relief. It is a carboxylic ester that is 2,3-dihydroxypropyl anthranilate in which the amino group is substituted by a 7-chloroquinolin-4-yl group . Despite its effectiveness, the use of glafenine has been limited due to the risk of anaphylaxis and acute kidney failure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glafenine involves the condensation of glycerol with isatoic anhydride in a basic medium . This reaction produces 4(2’-carboxyphenylamino)-7-chloro-quinoline-alpha-monoglyceride . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of glafenine follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product . The industrial methods ensure the production of glafenine with high purity and yield.
化学反应分析
Types of Reactions
Glafenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize glafenine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glafenine can lead to the formation of quinoline derivatives, while reduction can produce aminoquinoline compounds .
科学研究应用
Glafenine has been extensively studied for its applications in various fields:
作用机制
Glafenine exerts its effects primarily through the inhibition of cyclooxygenase 2 (COX2), which is part of the arachidonic acid pathway . This inhibition prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), thereby reducing inflammation and pain . Additionally, glafenine acts as a proteostasis modulator, which helps in the correct folding and trafficking of certain proteins .
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic properties but a different mechanism of action.
Acetylsalicylic acid:
Floctafenine: A chemically related NSAID with similar uses but different side effect profiles.
Uniqueness
Glafenine is unique due to its specific inhibition of COX2 and its ability to act as a proteostasis modulator . This dual mechanism makes it particularly interesting for research into diseases like cystic fibrosis, where protein misfolding is a significant issue .
属性
CAS 编号 |
1301253-65-5 |
|---|---|
分子式 |
C19H17ClN2O4 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1 |
InChI 键 |
GWOFUCIGLDBNKM-CYBMUJFWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


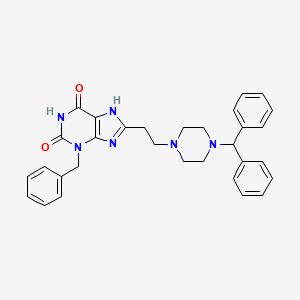
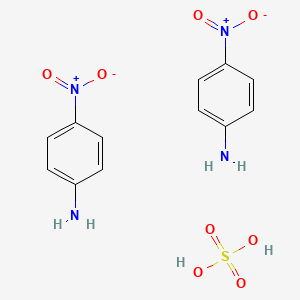

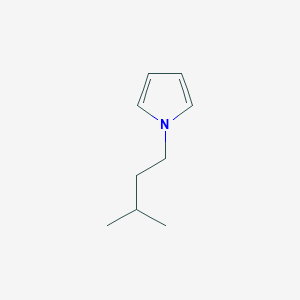
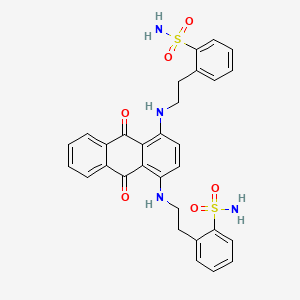
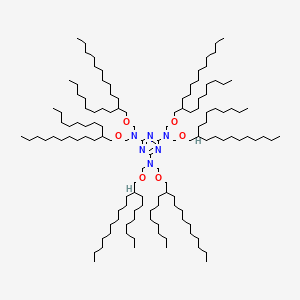
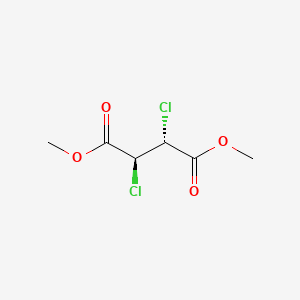
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
